molecular formula C11H11FN4O B7752257 3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one

3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7752257
M. Wt: 234.23 g/mol
InChI Key: JLZCJSLGFGTTBQ-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylamino group, and a triazinone core

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one typically involves multiple steps, starting with the preparation of the triazinone core. One common synthetic route includes the reaction of 4-fluorobenzylamine with 6-methyl-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazinone core or the fluorophenyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds, such as:

    4-fluorophenyl)-2-(methylamino)pentan-1-one: This compound shares the fluorophenyl and methylamino groups but differs in the core structure.

    4-chloro-3-methylmethcathinone: This compound has a similar substitution pattern on the phenyl ring but differs in the nature of the core and the specific substituents.

The uniqueness of this compound lies in its triazinone core, which imparts distinct chemical and biological properties compared to other compounds with similar substituents.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-7-10(17)14-11(16-15-7)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCJSLGFGTTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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